sec-Butyl 2-chloroacetoacetate
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Overview
Description
sec-Butyl 2-chloroacetoacetate: is an organic compound with the molecular formula C8H13ClO3. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a sec-butyl group, and one of the hydrogen atoms of the methylene group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Ethyl Chloroacetate and sec-Butyl Alcohol:
- Ethyl chloroacetate is reacted with sec-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield sec-butyl 2-chloroacetoacetate.
- Reaction:
C4H9OH+ClCH2COOEt→C8H13ClO3+EtOH
-
Industrial Production Methods:
- Industrially, this compound can be produced by the reaction of sec-butyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- sec-Butyl 2-chloroacetoacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
- Example: Reaction with ammonia to form sec-butyl acetoacetamide.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized to form sec-butyl 2-chloroacetoacetic acid using oxidizing agents like potassium permanganate.
- Reduction of the carbonyl group can yield sec-butyl 2-chlorobutanol.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, alcohols, thiols.
Major Products:
- sec-Butyl acetoacetamide, sec-butyl 2-chloroacetoacetic acid, sec-butyl 2-chlorobutanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential use in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Used as a building block in the synthesis of polymers and resins .
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in sec-butyl 2-chloroacetoacetate is highly reactive and can be easily replaced by various nucleophiles.
- The carbonyl group in the compound can undergo various transformations, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
- The compound targets nucleophiles in the reaction medium, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
- It participates in pathways involving the formation of acetoacetic acid derivatives, which are key intermediates in the synthesis of various organic compounds .
Comparison with Similar Compounds
Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a sec-butyl group.
Methyl 2-chloroacetoacetate: Similar structure but with a methyl group instead of a sec-butyl group.
tert-Butyl 2-chloroacetoacetate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Uniqueness:
- sec-Butyl 2-chloroacetoacetate is unique due to the presence of the sec-butyl group, which provides different steric and electronic properties compared to its ethyl, methyl, and tert-butyl analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
CAS No. |
85153-47-5 |
---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
butan-2-yl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-5(2)12-8(11)7(9)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
YOHRCJWDTDCXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C(=O)C)Cl |
Origin of Product |
United States |
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